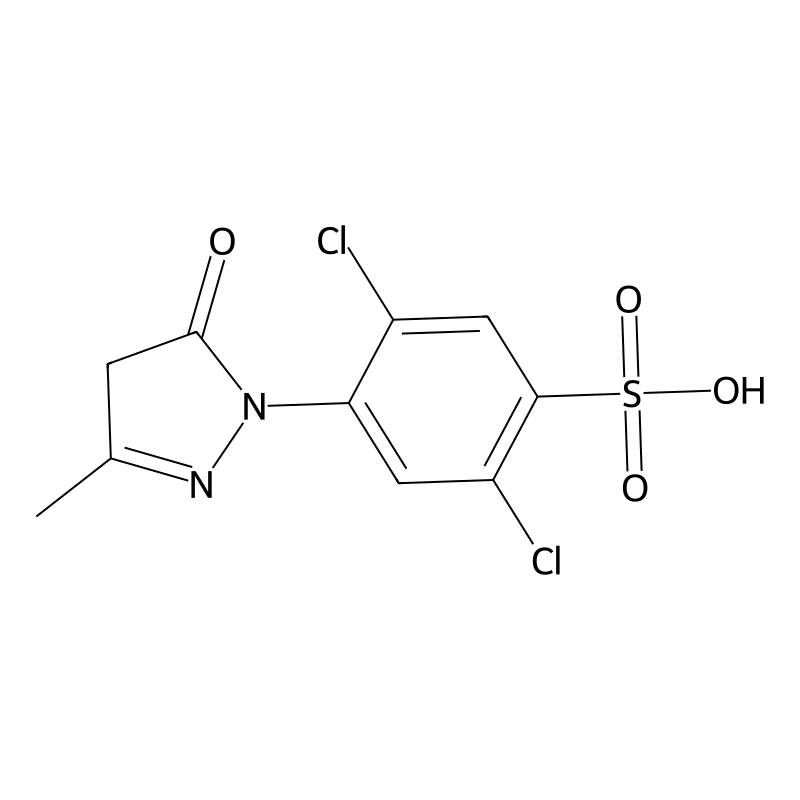1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
Catalog No.
S1973092
CAS No.
84-57-1
M.F
C10H8Cl2N2O4S
M. Wt
323.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
84-57-1
Product Name
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
IUPAC Name
2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Molecular Formula
C10H8Cl2N2O4S
Molecular Weight
323.15 g/mol
InChI
InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h3-4H,2H2,1H3,(H,16,17,18)
InChI Key
KCEIVWKDBLAQKL-UHFFFAOYSA-N
SMILES
CC1=NN(C(=O)C1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl
Canonical SMILES
CC1=NN(C(=O)C1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (known as "4D") is an organic compound that belongs to the pyrazolone family. It is commonly used as a reagent in analytical chemistry for the detection and quantification of various metal ions. It was first synthesized by Julius Stieglitz in 1911, and since then, its applications in analytical chemistry and biological research have been widely explored.
4D has a molecular weight of 309.1 g/mol and a white crystalline appearance. It is highly soluble in water and moderately soluble in ethanol. Its melting point is 207-211°C, and its boiling point is 472-473°C. 4D is a strong acid and can react with bases to form salts.
4D is typically synthesized by the reaction of 4-chloro-2,5-dichlorobenzenesulfonamide and acetylacetone. The chemical reaction is carried out in a methanol medium with potassium carbonate as a base. The resulting product is purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and mass spectrometry.
4D is a commonly used reagent in analytical chemistry for the detection and quantification of various metal ions. It forms colored complexes with metal ions, such as copper, iron, and cobalt, which can be accurately measured using UV-Vis spectrophotometry. It is also used in the determination of nitrogen and phosphorus in soil samples.
4D has been extensively studied for its biological properties. It has been shown to have antioxidant activity and antimicrobial properties against various pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli. It also exhibits anti-inflammatory effects and has the potential to be used in the treatment of various inflammatory diseases.
Studies have shown that 4D has low toxicity towards mammalian cells, indicating its safety for use in scientific experiments. However, prolonged exposure to high concentrations of 4D can cause skin and eye irritation. Therefore, appropriate safety measures, such as wearing protective gloves and eyewear, should be taken when handling 4D.
4D has a wide range of applications in scientific experiments. It is commonly used as a colorimetric reagent for the detection of metal ions and in the determination of nitrogen and phosphorus in soil samples. It is also used in the synthesis of various organic molecules, such as heterocycles and porphyrins.
The research on 4D has been primarily focused on its applications in analytical chemistry and biological research. Recent studies have explored its potential in environmental monitoring, such as the detection of heavy metal pollutants in water samples. Additionally, its use in the synthesis of novel organic molecules for pharmaceutical and nanotechnology applications is also an area of active research.
The potential implications of 4D in various fields of research and industry are vast. Its use in environmental monitoring can help in the detection and prevention of water pollution. In the pharmaceutical industry, it can be used in the synthesis of novel organic molecules for the treatment of various diseases. Its antimicrobial properties can also make it useful in the food industry for the preservation of food products.
Despite its wide range of applications, 4D has limitations. Its sensitivity towards metal ions is hindered by the presence of interfering species, which can lead to inaccurate measurements. Additionally, more studies are needed to fully understand its potential in the treatment of various diseases.
- Exploration of its potential in drug delivery systems
- Investigation of its optical properties for potential use in optoelectronics
- Development of more sensitive analytical techniques for accurate measurements of metal ions
- Investigation of its potential in the treatment of cancer and other diseases.
- Investigation of its optical properties for potential use in optoelectronics
- Development of more sensitive analytical techniques for accurate measurements of metal ions
- Investigation of its potential in the treatment of cancer and other diseases.
XLogP3
1.3
GHS Hazard Statements
Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
84-57-1
Wikipedia
Dichlorosulfophenyl-3-methylpyrazolone
General Manufacturing Information
Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-: ACTIVE
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








